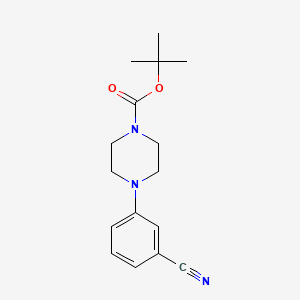

tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGMTOVXFIRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652741 | |

| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807624-20-0 | |

| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate

This guide provides a comprehensive technical overview of tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Core Compound Identification

This molecule is a bifunctional organic compound featuring a piperazine ring core. One nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The other nitrogen is attached to a cyanophenyl group at the meta position. This specific arrangement of functional groups makes it a highly versatile intermediate in the synthesis of complex target molecules.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 807624-20-0 | [1][2] |

| Molecular Formula | C₁₆H₂₁N₃O₂ | [1] |

| Molecular Weight | 287.36 g/mol | [1] |

| MDL Number | MFCD11042238 | [1] |

| Linear Formula | C₁₆H₂₁N₃O₂ |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The Buchwald-Hartwig approach is often preferred due to its high functional group tolerance and efficiency.

Conceptual Workflow: Buchwald-Hartwig Amination

The reaction couples tert-butyl piperazine-1-carboxylate with 3-bromobenzonitrile. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yield and purity. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step, which is the final C-N bond-forming step. The base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.

Caption: Buchwald-Hartwig amination workflow for synthesis.

Exemplary Protocol:

-

Inert Atmosphere: To a dry reaction vessel, add 3-bromobenzonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), cesium carbonate (2.0 eq), and the phosphine ligand (e.g., Xantphos, 0.1 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) followed by anhydrous toluene.

-

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. Anhydrous solvent prevents side reactions.

-

-

Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

-

Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and absence of significant impurities.

-

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and building block. Its utility stems from the two distinct reactive sites it offers.

-

Boc-Protected Piperazine: The Boc group provides a stable, protected amine. Upon removal with an acid (like trifluoroacetic acid or HCl), the resulting secondary amine is a potent nucleophile. This allows for its coupling to a wide variety of electrophiles, such as carboxylic acids (to form amides), acyl chlorides, or sulfonyl chlorides.

-

Cyanophenyl Group: The cyano (nitrile) group is a versatile functional handle. It can be:

-

Reduced to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄), which can then be further functionalized.

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

-

This dual functionality makes it a valuable intermediate for creating libraries of compounds for screening or for the targeted synthesis of molecules like enzyme inhibitors and receptor antagonists. For example, related piperazine structures are found in drugs targeting CNS disorders, cancer, and infectious diseases.[3][4]

Caption: Synthetic utility showing independent functional group transformations.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

Hazards: While a specific safety data sheet for this exact isomer is not detailed in the search results, related compounds are noted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][7] Standard prudent practice is advised.

Conclusion

This compound (CAS: 807624-20-0) is a high-value chemical intermediate whose strategic design allows for orthogonal chemical modifications. The Boc-protected piperazine and the cyanophenyl group provide two distinct points for molecular elaboration, making it an indispensable tool for medicinal chemists in the construction of novel and complex bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in a research and development setting.

References

- tert-butyl 4-(3-cyanophenyl)

- TERT-BUTYL 4-(3-CYANOPHENYL)

- tert-butyl 4-(6-aminopyridin-3-yl)

- tert-Butyl4-(3-cyanophenyl)piperazine-1-carboxylate - Xi'an Qiyue Biological. Xi'an Qiyue Biological Technology Co., Ltd.

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- tert-butyl (3S)-3-(cyanomethyl)

- tert-butyl 4-(6-aminopyridin-3-yl)

Sources

- 1. This compound | 807624-20-0 [m.chemicalbook.com]

- 2. tert-Butyl4-(3-cyanophenyl)piperazine-1-carboxylate-西安齐岳生物 [0qy.com]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate|1589082-06-3|MSDS [dcchemicals.com]

Technical Guide: tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate

Topic: tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate Molecular Weight & Technical Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Molecular Identity

This compound is a critical intermediate in medicinal chemistry, serving as a protected scaffold for the synthesis of N-aryl piperazine derivatives. These motifs are "privileged structures" in drug discovery, frequently appearing in ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) modulators.

The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing selective functionalization of the aromatic ring or the nitrile handle before the secondary amine is liberated for final coupling.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Notes |

| Molecular Weight | 287.36 g/mol | Essential for stoichiometric calculations. |

| Molecular Formula | C₁₆H₂₁N₃O₂ | |

| CAS Number | 807624-20-0 | Specific to the meta-isomer. |

| Exact Mass | 287.1634 | For High-Resolution Mass Spectrometry (HRMS). |

| Physical State | Solid (Off-white to pale yellow) | Typical for N-aryl piperazine carbamates. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; lipophilic. |

| LogP (Predicted) | ~3.2 | Indicates moderate membrane permeability. |

Synthetic Methodology: The Buchwald-Hartwig Protocol

While Nucleophilic Aromatic Substitution (SNAr) is possible for electron-deficient rings, the meta-position of the cyano group in 3-bromobenzonitrile does not sufficiently activate the ring for mild SNAr. Consequently, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry-standard method for synthesizing this intermediate with high yield and purity.

Reaction Logic

The synthesis couples N-Boc-piperazine (nucleophile) with 3-bromobenzonitrile (electrophile). The choice of catalyst is critical to prevent debocylation or nitrile hydrolysis.

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) provides the active Pd(0) species.

-

Ligand: Xantphos or BINAP. Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step.

-

Base: Cesium Carbonate (Cs₂CO₃) is superior to NaOtBu here, as strong alkoxide bases can sometimes attack the nitrile group or the Boc carbonyl.

Step-by-Step Protocol

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

-

Charging: Add 3-bromobenzonitrile (1.0 equiv) and N-Boc-piperazine (1.2 equiv) to the flask.

-

Catalytic System: Add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

-

Base: Add anhydrous Cs₂CO₃ (2.0 equiv).

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M concentration relative to limiting reagent).

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1). The product will be less polar than the amine but more polar than the bromide.

-

Workup: Cool to RT. Filter through a celite pad to remove inorganic salts/Pd black. Wash with EtOAc.[1]

-

Purification: Concentrate filtrate and purify via Flash Column Chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-30% EtOAc).

Visualizing the Pathway

Figure 1: Mechanistic pathway for the Buchwald-Hartwig synthesis of the target molecule.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Signature

The 3-substituted (meta) pattern is distinct from the symmetric para isomer.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.48 (s, 9H): The diagnostic Boc tert-butyl singlet.

-

δ 3.10–3.25 (m, 4H): Piperazine methylene protons adjacent to the aryl ring (shielded by electron-rich nitrogen).

-

δ 3.55–3.65 (m, 4H): Piperazine methylene protons adjacent to the Boc group (deshielded by carbamate).

-

Aromatic Region (δ 7.0 – 7.4): Look for a complex 4-proton pattern (unlike the AA'BB' doublet pair of the para isomer).

-

H2 (singlet-like): Isolated between amine and nitrile.[1]

-

H4/H6 (multiplets): Ortho/Para coupling.

-

H5 (triplet-like): Meta coupling.

-

-

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI), Positive Mode.

-

Expected Peaks:

-

[M+H]⁺: 288.36 m/z (Parent ion).

-

[M+Na]⁺: 310.35 m/z (Sodium adduct, common in Boc compounds).

-

[M-tBu+H]⁺: ~232 m/z (Loss of tert-butyl group, fragment).

-

[M-Boc+H]⁺: ~188 m/z (Complete loss of Boc group).

-

Deprotection & Downstream Utility

The value of this molecule lies in its role as a precursor. The Boc group is removed to reveal the secondary amine, which can then be coupled to complex heterocycles or linkers.

Deprotection Protocol (Acidolysis)

-

Dissolve the intermediate in DCM (Dichloromethane).[2]

-

Add TFA (Trifluoroacetic acid) slowly at 0°C (Ratio 1:4 TFA:DCM).

-

Alternative: 4M HCl in Dioxane for hydrochloride salt formation.

-

-

Stir at Room Temperature for 1–2 hours.

-

Validation: Disappearance of the Boc singlet (δ 1.48) in NMR.

Workflow Diagram: From Intermediate to Drug Candidate

Figure 2: Downstream utility of the scaffold in medicinal chemistry workflows.

References

-

ChemicalBook. (2024).[2] this compound Product Properties and CAS 807624-20-0. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for Catalyst/Ligand choice). Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Mechanistic validation). Link

-

BenchChem. (2024). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. (Protocol standardization). Link

Sources

An In--Depth Technical Guide to tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate is a key organic intermediate characterized by a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 3-cyanophenyl moiety at the N4 position. This molecular architecture makes it a highly valuable building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The strategic placement of the cyano group offers a versatile chemical handle for further molecular elaboration, while the acid-labile Boc group allows for selective deprotection and subsequent functionalization. This guide provides an in-depth analysis of its chemical properties, established synthetic protocols, and its critical role in the development of advanced pharmaceutical agents.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in synthesis and drug development.

Physical and Chemical Identifiers

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 807624-20-0 | N/A |

| Molecular Formula | C₁₆H₂₁N₃O₂ | [1] |

| Molecular Weight | 287.36 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in Chloroform, Methanol, DMSO | [3] |

| Storage | Store under inert gas at 2–8 °C | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of the molecule. Based on its structure, the following spectral characteristics are expected:

| Technique | Expected Peaks / Signals |

| ¹H NMR | δ ~7.1-7.4 ppm: Multiplets corresponding to the four aromatic protons of the 3-cyanophenyl ring. δ ~3.7 ppm: Triplet (4H) for the piperazine protons adjacent to the carbonyl group (-N-CH₂-). δ ~3.3 ppm: Triplet (4H) for the piperazine protons adjacent to the phenyl ring (-N-CH₂-). δ ~1.5 ppm: Singlet (9H) for the tert-butyl protons of the Boc group. |

| ¹³C NMR | δ ~170 ppm: Carbonyl carbon of the Boc group. δ ~154 ppm: Quaternary carbon of the phenyl ring attached to the cyano group. δ ~110-130 ppm: Aromatic carbons. δ ~118 ppm: Cyano group carbon (-C≡N). δ ~80 ppm: Quaternary carbon of the Boc group. δ ~40-50 ppm: Piperazine ring carbons. δ ~28 ppm: Methyl carbons of the Boc group. |

| Mass Spec (ESI-MS) | m/z: 288.17 [M+H]⁺, 310.15 [M+Na]⁺ |

Synthesis and Manufacturing

The most prevalent and efficient method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering high yields and broad substrate scope.[5][6]

The Logic of Buchwald-Hartwig Amination

This synthetic strategy is favored because it directly couples the readily available starting materials, 1-Boc-piperazine and an aryl halide (typically 3-bromobenzonitrile), with high efficiency. The choice of a palladium catalyst, a sterically hindered and electron-rich phosphine ligand (like XPhos or RuPhos), and a strong, non-nucleophilic base (such as sodium tert-butoxide) is critical. The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, while the strong base promotes the deprotonation of the amine, making it a more active nucleophile in the catalytic cycle.[5]

Detailed Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions and scales.

-

Inert Atmosphere Preparation: To a dry Schlenk flask, add 3-bromobenzonitrile (1.0 eq.), 1-Boc-piperazine (1.1 eq.), and sodium tert-butoxide (1.4 eq.). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.[5]

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from its predictable reactivity at two key sites: the Boc-protected nitrogen and the cyano group.

N-Boc Deprotection

The Boc group is a cornerstone of modern organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method for this transformation.[7]

Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group by the strong acid. This is followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free secondary amine of the piperazine ring.[8]

Protocol for N-Boc Deprotection:

-

Dissolution: Dissolve the starting material (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.[7]

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used without further purification.[9]

Applications in Drug Discovery and Medicinal Chemistry

The 3-cyanophenylpiperazine scaffold is a privileged motif found in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS) and various protein kinases.[10]

Role as a Versatile Scaffolding Intermediate

This compound serves as a critical intermediate for introducing the phenylpiperazine core into larger, more complex molecules. The deprotected secondary amine provides a nucleophilic site for coupling with various electrophilic partners, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10][11] The piperazine ring itself is often crucial for engaging with biological targets and enhancing the solubility and bioavailability of the final drug candidate.[12][13]

Precursor to Bioactive Molecules

Derivatives of the 3-cyanophenylpiperazine core have been investigated for a range of therapeutic applications:

-

Antidepressants and Anxiolytics: Many CNS-active drugs feature a phenylpiperazine moiety to interact with serotonin (5-HT) and dopamine receptors.

-

Anticancer Agents: The scaffold is a key component in numerous kinase inhibitors. The piperazine unit often serves as a linker that positions other pharmacophoric elements correctly within the ATP-binding pocket of the target kinase.

-

Antimicrobials and Antivirals: The structural and physicochemical properties of piperazine derivatives have been leveraged in the development of agents against various pathogens.[11]

Sources

- 1. Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | C16H21N3O2 | CID 2795512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]

- 3. theclinivex.com [theclinivex.com]

- 4. 186650-98-6|tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 9. jgtps.com [jgtps.com]

- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.rug.nl [research.rug.nl]

- 13. researchgate.net [researchgate.net]

Technical Guide: Commercial & Synthetic Profile of tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate

Executive Summary

tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (CAS: 807624-20-0) is a critical intermediate in medicinal chemistry, functioning as a protected "privileged scaffold" for the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and CNS-active agents.[1][2] Its value lies in its orthogonal reactivity: the Boc-protected amine allows for controlled handling, while the 3-cyano group serves as a versatile handle for tetrazole formation, hydrolysis, or reduction.

This guide provides a technical deep-dive into the procurement, synthesis, and quality control of this compound, designed for drug development professionals requiring high-purity building blocks.

Chemical Identity & Physicochemical Properties[3]

Understanding the fundamental properties of this intermediate is essential for assay development and storage stability.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 807624-20-0 |

| Molecular Formula | C₁₆H₂₁N₃O₂ |

| Molecular Weight | 287.36 g/mol |

| Appearance | Off-white to pale yellow solid |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Storage | 2–8°C, Desiccated (Hygroscopic potential) |

Commercial Availability & Procurement Strategy

Market Landscape

The compound is commercially available but is often classified as a "Tier 2" building block—widely listed but not always in stock for bulk (>100g) immediate shipment. Major suppliers include Sigma-Aldrich , BLD Pharm , and Enamine .

Sourcing Decision Matrix

For research scales (<5 g), direct purchase is time-efficient. For process chemistry scales (>100 g), in-house synthesis via Buchwald-Hartwig amination is often more cost-effective due to the low cost of the starting materials (3-bromobenzonitrile and N-Boc-piperazine).

Table 2: Commercial Specifications

| Parameter | Standard Grade | High-Purity Grade | Critical Impurities to Monitor |

| Purity (HPLC) | ≥ 95% | ≥ 98% | Residual Pd (<10 ppm), Unreacted Aryl Halide |

| Identity | ¹H-NMR, MS | ¹H-NMR, MS, IR | Regioisomers (2- or 4-cyano variants) |

| Lead Time | 1–2 Weeks | 4–6 Weeks | Custom synthesis required for >1kg |

Synthetic Methodology (The "Make" Protocol)

When commercial stock is unavailable or cost-prohibitive, the synthesis of CAS 807624-20-0 is robustly achieved via Palladium-Catalyzed Buchwald-Hartwig Amination .

Reaction Logic

The reaction couples N-Boc-piperazine with 3-bromobenzonitrile . The meta-cyano group is electron-withdrawing, which deactivates the aryl ring toward oxidative addition compared to electron-rich systems, but it generally performs well with modern phosphine ligands like XPhos or BINAP.

Protocol: Pd-Catalyzed C-N Cross-Coupling

Note: This protocol is scalable from 1g to 50g.

Reagents:

-

Substrate A: 3-Bromobenzonitrile (1.0 equiv)

-

Substrate B: N-Boc-piperazine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

-

Ligand: XPhos or BINAP (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (if nitrile hydrolysis is not a risk)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Inerting: Charge a reaction flask with 3-bromobenzonitrile, N-Boc-piperazine, and Cs₂CO₃. Evacuate and backfill with Argon (3x).

-

Catalyst Addition: Add the Pd source and Ligand. Add anhydrous solvent via syringe.

-

Heating: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and palladium black. Wash with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 20–30% EtOAc.

Visualization: Synthesis Pathway

The following diagram illustrates the synthesis and the critical "Fork in the Road" for downstream applications.

Figure 1: Synthetic route and downstream diversification logic for CAS 807624-20-0.

Quality Control & Characterization Standards

To ensure data integrity in biological assays, the following QC criteria must be met.

Proton NMR (¹H-NMR)

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

Boc Group: Strong singlet at ~1.48 ppm (9H).

-

Piperazine Ring: Two sets of triplets/multiplets at ~3.2 ppm and ~3.6 ppm (8H total).

-

Aromatic Region: Four distinct protons for the 3-substituted benzene ring (~7.0–7.4 ppm). Look for the specific splitting pattern of a meta-substituted ring (singlet, two doublets, one triplet).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Mass: [M+H]⁺ = 288.36 Da.

-

Fragment: Loss of Boc group often observed ([M+H-Boc]⁺ or [M+H-tBu]⁺).

Impurity Profile

-

Palladium: If used for biological screening, residual Pd must be <10 ppm. Use scavenger resins (e.g., SiliaMetS® Thiol) if the crude product is dark or colored.

-

Regioisomers: Ensure the starting material was strictly 3-bromobenzonitrile. Contamination with 4-bromo will yield the para-isomer, which has significantly different biological activity.

Applications in Drug Discovery[4][5][6]

This compound is a Privileged Structure Intermediate . The N-aryl piperazine core is found in numerous FDA-approved drugs (e.g., Aripiprazole, Vortioxetine).

Strategic Utility

-

Linker Design: The piperazine ring provides a rigid, semi-saturated linker that improves metabolic stability compared to flexible alkyl chains.

-

Bioisosterism: The 3-cyano group is a precursor to tetrazoles (carboxylic acid bioisosteres) or can be hydrated to primary amides.

-

Selectivity Tuning: The Boc group allows for the synthesis of "One-Armed" piperazines, enabling the medicinal chemist to derivatize the other end of the molecule without interference, before finally deprotecting the secondary amine for the final coupling.

References

-

Sigma-Aldrich. Product Specification: this compound.[1][2][3] Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 49757547. Available at:

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4][5] (General reference for Buchwald conditions).

-

BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 807624-20-0. Available at:

-

BenchChem. Application Notes for N-Boc-piperazine Buchwald-Hartwig Amination. Available at:

Sources

The Role of Cyanophenylpiperazine Derivatives in Medicinal Chemistry: A Technical Guide

The following technical guide details the medicinal chemistry, pharmacology, and synthetic pathways of cyanophenylpiperazine derivatives.

Executive Summary

The cyanophenylpiperazine moiety represents a privileged scaffold in modern neuropsychiatric drug discovery. Characterized by a piperazine ring attached to a benzonitrile group, this structure serves as a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors. This guide analyzes the structural advantages of the cyano group over classical halogen bioisosteres, details synthetic protocols for core construction, and maps the signaling pathways modulated by these derivatives.

Structural & Electronic Rationale

The Cyano Advantage (Bioisosterism)

In medicinal chemistry, the cyano (-CN) group is frequently employed as a bioisostere for halogens (Cl, F) or carbonyl groups. However, its distinct electronic profile offers unique advantages in the phenylpiperazine scaffold:

-

Electronic Effects: The cyano group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). When placed ortho or para to the piperazine nitrogen, it decreases the pKa of the aniline nitrogen, modulating the basicity of the distal piperazine nitrogen.

-

H-Bonding Capacity: Unlike halogens, the nitrile nitrogen acts as a weak hydrogen bond acceptor (HBA), allowing for specific interactions with serine or threonine residues in receptor binding pockets (e.g., Ser residues in TM5 of 5-HT receptors).

-

Metabolic Stability: The C≡N triple bond is generally resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes. In contrast, phenyl rings substituted with halogens (like the metabolite m-chlorophenylpiperazine , mCPP) are prone to aromatic hydroxylation. The cyano group blocks this metabolic soft spot.

Physicochemical Properties

| Property | -CN (Cyano) | -Cl (Chloro) | -H (Unsubstituted) | Impact on Drug Design |

| Hammett Constant ( | 0.66 | 0.23 | 0.00 | Stronger electron withdrawal reduces oxidative liability of the ring. |

| Van der Waals Radius | ~4.2 Å (Length) | 1.75 Å | 1.20 Å | Linear geometry allows deep penetration into narrow hydrophobic pockets. |

| H-Bond Acceptor | Yes (Weak) | No | No | Potential for additional receptor anchoring points. |

| Lipophilicity ( | -0.57 | 0.71 | 0.00 | Lowers logP, improving solubility compared to halo-analogs. |

Pharmacological Targets & Signaling

Cyanophenylpiperazines are promiscuous yet tunable ligands. Their primary activity resides in the modulation of serotonergic and dopaminergic systems.

Receptor Profiles

-

5-HT1A Receptor: Ligands like 1-(2-cyanophenyl)piperazine often act as partial agonists. The aryl moiety binds in a hydrophobic pocket between TM3, TM5, and TM6.

-

Dopamine D4 Receptor: 2-(1-piperazinyl)benzonitrile has been identified as a D4 agonist, enhancing dopamine release and offering neuroprotective effects against oxidative stress.[1]

-

5-HT7 Receptor: Derivatives such as LP-211 (containing a cyanophenylmethyl group) exhibit nanomolar affinity (

< 10 nM) and function as agonists, promoting neurite outgrowth.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade for a typical 5-HT1A agonist derived from this scaffold.

Caption: 5-HT1A signaling cascade activated by cyanophenylpiperazine agonists, leading to neuronal hyperpolarization via Gi/o coupling.

Synthetic Methodologies

Constructing the cyanophenylpiperazine core requires navigating the reactivity of the nitrile group. Two primary pathways are recommended: Nucleophilic Aromatic Substitution (SNAr) for activated substrates and Buchwald-Hartwig Amination for deactivated or hindered systems.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred method for 2-fluorobenzonitrile and 4-fluorobenzonitrile . The nitrile group at the ortho or para position activates the ring for nucleophilic attack by the piperazine amine.

-

Substrate: 2-Fluorobenzonitrile (or 4-isomer).

-

Nucleophile: Piperazine (Excess to prevent bis-arylation).

-

Base: Potassium Carbonate (

). -

Solvent: Toluene or DMF.

-

Mechanism: Meisenheimer complex formation followed by fluoride elimination.

Pathway B: Buchwald-Hartwig Cross-Coupling

Used when the leaving group is unactivated (e.g., 3-bromobenzonitrile) or when using substituted piperazines that are poor nucleophiles.

-

Catalyst:

or -

Ligand: BINAP or Xantphos.

-

Base:

or NaOtBu. -

Solvent: 1,4-Dioxane or Toluene.

Synthetic Workflow Diagram

Caption: Decision tree for synthesizing cyanophenylpiperazines based on substrate activation.

Experimental Protocols

Protocol 4.1: Synthesis of 1-(2-Cyanophenyl)piperazine (SNAr Method)

Objective: Preparation of the core scaffold from 2-fluorobenzonitrile.

-

Reagent Setup:

-

2-Fluorobenzonitrile: 15.9 g (131 mmol)

-

Piperazine (Anhydrous): 33.8 g (393 mmol) [3.0 equivalents to favor mono-substitution]

-

Potassium Carbonate (

): 90.6 g (655 mmol) -

Solvent: Toluene (Dry, 250 mL)

-

-

Procedure:

-

Step 1: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with piperazine,

, and toluene. -

Step 2: Add 2-fluorobenzonitrile dropwise to the stirring slurry at room temperature.

-

Step 3: Heat the mixture to reflux (

) under an inert atmosphere ( -

Step 4: Cool the reaction mixture to ambient temperature.

-

Step 5: Filter off the inorganic salts (

, KF) and wash the filter cake with ethyl acetate. -

Step 6: Concentrate the filtrate under reduced pressure to remove solvent and excess piperazine (piperazine sublimes/distills).

-

Step 7: Purify the residue via flash column chromatography (SiO2, DCM:MeOH:NH4OH gradient) or recrystallize from Et2O/Hexanes.

-

-

Validation:

-

Expected Yield: 85-95%

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

MS (ESI): m/z = 188.1

.

-

Protocol 4.2: Safety & Handling

-

Hazards: 1-(2-Cyanophenyl)piperazine is corrosive and causes severe skin burns and eye damage (Category 1B). It is harmful if swallowed or inhaled.[2]

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and face shield. All operations must be performed in a fume hood.

-

Storage: Store at 2-8°C, protected from light and moisture.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 111373-03-6, 1-(2-Cyanophenyl)piperazine. Retrieved from [Link]

-

Leopoldo, M., et al. (2011). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Strategic Utility of tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities with therapeutic potential. Among these, tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate has emerged as a versatile and highly valuable scaffold. Its unique combination of a conformationally constrained piperazine ring, a synthetically tractable cyanophenyl group, and a readily cleavable Boc protecting group offers a powerful platform for the generation of diverse compound libraries targeting a wide array of biological targets. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key synthetic intermediate, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in a synthetic workflow. The key properties of this compound are summarized in the table below. The presence of the polar cyano group and the piperazine nitrogens is balanced by the lipophilic tert-butyl and phenyl groups, resulting in moderate solubility in a range of organic solvents.

| Property | Value | Source |

| CAS Number | 807624-20-0 | |

| Molecular Formula | C₁₆H₂₁N₃O₂ | |

| Molecular Weight | 287.36 g/mol | |

| Appearance | White to off-white solid | [Various Suppliers] |

| Solubility | Soluble in DMSO, Chloroform (Slightly), Methanol (Slightly) |

The structural arrangement of this compound provides three key points for synthetic diversification, as illustrated in the following diagram:

A Technical Guide to the Spectroscopic Characterization of tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for the organic compound tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such compounds is paramount for ensuring their purity, identity, and for understanding their chemical behavior. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental choices and data interpretation based on fundamental principles and data from analogous structures.

Introduction to this compound

This compound (CAS Number: 807624-20-0; Molecular Formula: C₁₆H₂₁N₃O₂) is a bifunctional molecule incorporating a piperazine ring, a common scaffold in pharmacologically active compounds, protected by a tert-butoxycarbonyl (Boc) group, and substituted with a 3-cyanophenyl moiety.[1] The Boc protecting group enhances the molecule's solubility in organic solvents and allows for selective chemical transformations at the unprotected nitrogen of the piperazine ring. The cyanophenyl group offers a site for further chemical modification and can influence the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is a critical quality control step in its synthesis and use in further chemical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.2 | m | 4H | Ar-H | The aromatic protons of the 3-cyanophenyl ring are expected to appear in this region as a complex multiplet due to their differing electronic environments and spin-spin coupling. |

| ~3.6 | t | 4H | Boc-N-CH ₂ | The methylene protons adjacent to the Boc-protected nitrogen are deshielded by the electron-withdrawing carbamate group and are expected to appear as a triplet due to coupling with the adjacent methylene protons. |

| ~3.2 | t | 4H | Ar-N-CH ₂ | The methylene protons adjacent to the nitrogen connected to the aromatic ring are also deshielded and will appear as a triplet. |

| 1.48 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group.[2] |

Causality behind Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and the presence of a residual proton signal that can be used for spectral referencing.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment | Rationale |

| ~154 | C =O | The carbonyl carbon of the Boc group is highly deshielded and appears at a characteristic downfield shift. |

| ~150 | Ar-C -N | The aromatic carbon directly attached to the piperazine nitrogen is deshielded. |

| ~130 - 115 | Ar-C | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the cyano and piperazine substituents. |

| ~118 | -C ≡N | The carbon of the nitrile group has a characteristic chemical shift in this range. |

| ~112 | Ar-C -CN | The aromatic carbon attached to the cyano group. |

| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~50 | Ar-N-C H₂ | The piperazine carbons adjacent to the aromatic ring. |

| ~44 | Boc-N-C H₂ | The piperazine carbons adjacent to the Boc-protected nitrogen. |

| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Expertise & Experience Insight: The symmetry of the piperazine ring in this molecule simplifies the spectrum, with only two distinct signals expected for the four methylene carbons of the ring.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducible results.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2975-2850 | Medium-Strong | C-H (aliphatic) | Stretching |

| ~2230-2210 | Medium-Sharp | -C≡N (nitrile) | Stretching |

| ~1690 | Strong | C=O (carbamate) | Stretching |

| ~1600, ~1480 | Medium-Weak | C=C (aromatic) | Stretching |

| ~1240, ~1160 | Strong | C-N, C-O | Stretching |

Trustworthiness through Self-Validation: The presence of all these characteristic bands in the experimental spectrum provides a high degree of confidence in the structural assignment. The sharp nitrile stretch and the strong carbonyl absorption are particularly diagnostic.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[5][6]

Protocol 2: ATR-FTIR Data Acquisition

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.[5]

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[5]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it typically produces the protonated molecular ion with minimal fragmentation.[7][8]

-

Expected Molecular Ion: For C₁₆H₂₁N₃O₂, the exact mass is 287.1634. In positive ion ESI-MS, the protonated molecule, [M+H]⁺, would be observed at a mass-to-charge ratio (m/z) of approximately 288.17.

-

Key Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation. A characteristic fragmentation would be the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) from the molecular ion. The piperazine ring can also undergo characteristic cleavages.[9][10]

Experimental Protocol for ESI-MS

Protocol 3: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

If fragmentation is observed, propose structures for the major fragment ions.

-

Data Integration and Structural Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

Caption: Integration of NMR, IR, and MS data for structural confirmation.

The ¹H and ¹³C NMR data establish the precise connectivity of the atoms and confirm the presence of the tert-butyl, piperazine, and 3-cyanophenyl moieties. The IR spectrum verifies the presence of the key functional groups, namely the nitrile and the carbamate carbonyl. Finally, the mass spectrum confirms the molecular weight of the compound. The convergence of all this data provides an unambiguous identification of this compound.

References

-

PubChem. tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. [Link]

-

ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

LCGC International. Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

Sources

- 1. This compound | 807624-20-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. agilent.com [agilent.com]

- 6. youtube.com [youtube.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. elementlabsolutions.com [elementlabsolutions.com]

An In-Depth Technical Guide to the Safety and Handling of tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate

This guide provides a comprehensive overview of tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. The N-aryl piperazine scaffold is a highly valued structural motif in medicinal chemistry, and a thorough understanding of the synthesis, purification, and handling of its precursors is paramount for ensuring experimental success and laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and safe laboratory practice.

Compound Profile and Strategic Importance

This compound (tert-Boc-(3-CN-Ph)-piperazine) is a bifunctional molecule of significant interest. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on one of the piperazine nitrogens, allowing for selective synthetic transformations.[1][2] The 3-cyanophenyl moiety provides a versatile reactive center; the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable building block for a diverse range of therapeutic agents. The N-aryl piperazine structure itself is a common feature in molecules targeting the central nervous system (CNS) among other indications.[3]

| Property | Value | Source |

| CAS Number | 807624-20-0 | N/A |

| Molecular Formula | C₁₆H₂₁N₃O₂ | N/A |

| Molecular Weight | 287.36 g/mol | N/A |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |

Hazard Identification and Safety Precautions

Primary Hazards:

-

Aromatic Nitriles: These compounds should be handled with care due to the potential for hydrolysis to release cyanide under harsh acidic or basic conditions, although this is not a significant risk under standard laboratory protocols.[4][5] More acutely, aromatic nitriles can be harmful if inhaled, ingested, or absorbed through the skin. They are often classified as irritants to the skin, eyes, and respiratory system.

-

Piperazine Derivatives: Piperazine and its derivatives can be skin and respiratory sensitizers.

-

Thermal Decomposition: While the Boc group is thermally labile, leading to its use in some deprotection strategies, uncontrolled thermal decomposition can release noxious gases.[1]

Recommended Safety Protocols:

-

Engineering Controls: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is crucial to change gloves immediately if they become contaminated.[6][7] Disposable gloves should never be reused.[6]

-

Skin Protection: A lab coat must be worn. For larger scale operations, additional protective clothing may be necessary.

-

-

Emergency Procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Waste Disposal:

All chemical waste, including excess reagents, reaction mixtures, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Waste should be collected in clearly labeled, sealed containers.

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

Rationale for Reagent Selection:

-

Palladium Catalyst (e.g., Pd₂(dba)₃): A common and effective palladium source for cross-coupling reactions.

-

Ligand (e.g., XPhos): A sterically hindered, electron-rich phosphine ligand that is highly effective for coupling reactions involving less reactive aryl halides and for preventing catalyst deactivation. [3]* Base (e.g., NaOtBu): A strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, facilitating the catalytic cycle.

-

Solvent (e.g., Toluene): An anhydrous, high-boiling solvent suitable for the reaction temperature.

Detailed Step-by-Step Protocol:

-

Preparation: To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand. [3]3. Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk flask via syringe, followed by the catalyst/ligand solution.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts. [3]8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocols

The crude product from the synthesis will likely contain unreacted starting materials, catalyst residues, and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Self-Validating Protocol:

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexanes). The amount of silica should be approximately 50-100 times the weight of the crude product.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes. The rationale is to first elute non-polar impurities, followed by the product, leaving more polar impurities on the column.

-

Monitoring:

-

TLC: Collect fractions and analyze them by TLC. The target compound is UV active due to the aromatic ring, so it can be visualized under a UV lamp (254 nm). [8]A potassium permanganate stain can also be used, which will react with any oxidizable functional groups. [9] * Combine the fractions containing the pure product.

-

-

Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. [10] Solvent Selection Rationale:

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. [11]For a moderately polar compound like this compound, a mixture of a polar and a non-polar solvent is often effective. Good candidates include ethanol/water, or ethyl acetate/hexanes. [12] Self-Validating Protocol:

-

Dissolution: In an Erlenmeyer flask, dissolve the product from chromatography in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

-

Induce Crystallization: Slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexanes) dropwise until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

While experimental data is the gold standard, predictions based on known chemical shift values for similar structural fragments can provide a reliable guide. [13][14][15]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic | 7.1-7.5 | m | 4H | Ar-H |

| Piperazine | ~3.6 | t | 4H | Boc-N-CH ₂ |

| Piperazine | ~3.2 | t | 4H | Ar-N-CH ₂ |

| Boc | ~1.48 | s | 9H | -C(CH ₃)₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~154 | C =O |

| Aromatic | ~150 | Ar-C -N |

| Aromatic | ~132, ~129, ~119, ~118 | Ar-C |

| Aromatic | ~112 | Ar-C -CN |

| Nitrile | ~118 | -C N |

| Boc | ~80 | -C (CH₃)₃ |

| Piperazine | ~50 | Ar-N-C H₂ |

| Piperazine | ~44 | Boc-N-C H₂ |

| Boc | ~28 | -C(C H₃)₃ |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the workhorse for purity assessment in the pharmaceutical industry. [16] Typical HPLC-MS Method:

-

Column: A reverse-phase C18 column is a standard choice for moderately polar aromatic compounds.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape and ionization efficiency.

-

Detection:

-

UV-Vis/Diode Array Detector (DAD): Monitor at wavelengths corresponding to the absorbance of the aromatic chromophore (e.g., 254 nm). [17] * Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Stability and Reactivity

-

N-Boc Group Stability: The Boc protecting group is stable to basic conditions and most nucleophiles, making it compatible with the Buchwald-Hartwig amination. [2]However, it is labile under acidic conditions. Care should be taken during aqueous work-ups to avoid prolonged contact with strong acids. While generally stable on silica gel, prolonged exposure or the use of acidic silica can lead to some deprotection. [18]* Nitrile Group Reactivity: The cyanophenyl group is generally stable under the synthesis and purification conditions. It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions with heating. [4][10]

Conclusion

This compound is a valuable synthetic intermediate whose safe and efficient handling is crucial for advancing drug discovery programs. By understanding the rationale behind the chosen synthetic and purification methods, and by adhering to stringent safety protocols, researchers can confidently and reproducibly utilize this compound in their synthetic endeavors. The protocols and insights provided in this guide are designed to serve as a self-validating framework for laboratory practice, ensuring both scientific integrity and the well-being of the researcher.

References

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- BenchChem. (2025).

- BenchChem. (2025).

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- SciSpace. (2015).

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

- Chemistry LibreTexts. (2022). 2.

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.

- ResearchGate. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.

- National Institutes of Health. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- EPFL.

- SciELO Colombia. (2004). DEVELOPMENT OF A METHODOLOGY TO DETERMINE THE AROMATIC STRUCTURAL DISTRIBUTION IN LIGHT AND MEDIUM PETROLEUM FRACTIONS BY HPLC.

- University of Windsor.

- Selective Deprotection of N-Boc C

- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Thermal Methods.

- National Institutes of Health. (2017).

- Organic Chemistry Tutor. Hydrolysis of Nitriles.

- TLC stains.

- Recrystalliz

- MDPI. (2022).

- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.

- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).

- Primo Dental Products. (2022). Are Nitrile Gloves Chemical Resistant?.

- YouTube. (2022).

- Chemguide. hydrolysis of nitriles.

- ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.

- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- SciSpace. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides†.

- PubMed. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine.

- Google Patents.

- ResearchGate. (2025). (PDF)

- YouTube. (2021).

- Reddit. (2023).

- Quora. (2022). What should I do if I accidentally burned Nitrile disposal gloves in my kitchen? Accident throw a lighted candle into trash bin where there is a pair of Nitrile gloves in it, started to smell burning smell, no smoke was seen and put out the light..

- University of Windsor.

- Publications. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.

- National Institutes of Health. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)

- Organic Chemistry Tutor. Hydrolysis of Nitriles.

- BYJU'S. Nitrile to Carboxylic Acid.

Sources

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. byjus.com [byjus.com]

- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. TLC stains [reachdevices.com]

- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. hovione.com [hovione.com]

- 17. DEVELOPMENT OF A METHODOLOGY TO DETERMINE THE AROMATIC STRUCTURAL DISTRIBUTION IN LIGHT AND MEDIUM PETROLEUM FRACTIONS BY HPLC [scielo.org.co]

- 18. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]

Solubility Profiling of tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate: A Methodical Approach for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility of tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to detail the underlying principles of solubility, present robust experimental protocols for its determination, and offer a strategic rationale for solvent selection. We will explore the molecular structure of the target compound to predict its solubility behavior, provide a step-by-step guide to the gold-standard shake-flask equilibrium solubility method, and present a logical workflow for interpreting the resulting data for practical applications such as reaction optimization and crystallization.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of developability. Poor solubility can lead to significant challenges, including low oral bioavailability, difficulties in formulation, and inefficiencies in purification and crystallization processes.[1] The compound of interest, This compound , possesses a combination of structural motifs common in modern drug candidates. Its piperazine core is a privileged scaffold in medicinal chemistry, while the cyanophenyl and tert-butoxycarbonyl (Boc) groups impart specific polarity and lipophilicity characteristics.

Understanding the solubility of this intermediate in a range of organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification to maximize yield and purity.

-

Crystallization Development: Identifying solvent systems that enable controlled crystallization to obtain the desired polymorphic form and crystal habit.[2]

-

Preformulation Studies: Providing foundational data for developing stable and effective dosage forms should the molecule advance as a drug candidate.

This guide provides the theoretical grounding and practical methodology to empower researchers to systematically generate and interpret this crucial data.

Molecular Profile and Predicted Solubility Behavior

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the interplay of intermolecular forces between the solute and the solvent.[3][4] An analysis of the structure of this compound allows for an educated prediction of its behavior.

-

tert-Butoxycarbonyl (Boc) Group: This is a bulky, nonpolar, and lipophilic group that will contribute favorably to solubility in nonpolar solvents.

-

Piperazine Ring: The two nitrogen atoms within the piperazine ring are tertiary amines, making them hydrogen bond acceptors but not donors. This feature allows for interaction with protic solvents. The piperazine moiety itself is known to have limited solubility in water but can be solubilized in various organic media.[5]

-

3-Cyanophenyl Group: The nitrile (-C≡N) function is highly polar, and the aromatic phenyl ring can participate in π-π stacking interactions. This part of the molecule will favor solubility in polar solvents.

Overall Prediction: The molecule presents a classic amphipathic profile, with distinct hydrophobic (Boc-group) and polar (cyanophenyl) regions. This duality suggests that the compound is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane). Its optimal solubility is expected in solvents of intermediate polarity that can effectively solvate both the nonpolar and polar functionalities. Solvents such as chlorinated hydrocarbons (dichloromethane), esters (ethyl acetate), ketones (acetone), and polar aprotic solvents (acetonitrile, DMSO) are promising candidates. A related compound, tert-Butyl 4-(3-Cyanopyridin-2-Yl)Piperazine-1-Carboxylate, has been noted to be slightly soluble in chloroform, methanol, and DMSO, lending support to this hypothesis.[6]

The Foundation: Understanding Solvent Properties

The choice of solvent is the primary variable in any solubility study. Solvents are typically classified based on their polarity, which arises from their dipole moment and dielectric constant, and their ability to participate in hydrogen bonding (protic vs. aprotic).[7][8]

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone) Have large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[7]

-

Nonpolar Solvents: (e.g., Hexane, Toluene) Have low dielectric constants and minimal dipole moments.

A well-designed solubility screen should include a representative selection from each class to build a comprehensive profile.

Table 1: Properties of Common Organic Solvents

| Solvent | Class | Dielectric Constant (ε) | Dipole Moment (μ, D) | Hydrogen Bonding |

| n-Hexane | Nonpolar | 1.88 | ~0 | None |

| Toluene | Nonpolar | 2.38 | 0.36 | Acceptor (π-system) |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 1.60 | Weak Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.02 | 1.78 | Acceptor |

| Acetone | Polar Aprotic | 21.0 | 2.88 | Acceptor |

| Acetonitrile | Polar Aprotic | 36.6 | 3.92 | Acceptor |

| 2-Propanol (IPA) | Polar Protic | 20.2 | 1.66 | Donor & Acceptor |

| Ethanol | Polar Protic | 25.3 | 1.69 | Donor & Acceptor |

| Methanol | Polar Protic | 33.0 | 1.70 | Donor & Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 3.96 | Strong Acceptor |

Experimental Protocol: Thermodynamic Equilibrium Solubility

To ensure data is reliable and reflects a true equilibrium state, the shake-flask method is the universally accepted gold standard.[9][10][11] It measures the thermodynamic solubility, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature.[12]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-